molecular formula C23H28N2O3S B8450818 Piperazine, 1-(3-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)-1-oxopropyl)-4-(2-methoxyphenyl)- CAS No. 153804-47-8

Piperazine, 1-(3-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)-1-oxopropyl)-4-(2-methoxyphenyl)-

Cat. No.: B8450818
CAS No.: 153804-47-8
M. Wt: 412.5 g/mol
InChI Key: BXSLVKJAJXDXFF-UHFFFAOYSA-N
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Description

Piperazine, 1-(3-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)-1-oxopropyl)-4-(2-methoxyphenyl)- is a useful research compound. Its molecular formula is C23H28N2O3S and its molecular weight is 412.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Piperazine, 1-(3-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)-1-oxopropyl)-4-(2-methoxyphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Piperazine, 1-(3-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)-1-oxopropyl)-4-(2-methoxyphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

153804-47-8

Molecular Formula

C23H28N2O3S

Molecular Weight

412.5 g/mol

IUPAC Name

3-(3,4-dihydro-2H-thiochromen-8-yloxy)-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one

InChI

InChI=1S/C23H28N2O3S/c1-27-20-9-3-2-8-19(20)24-12-14-25(15-13-24)22(26)11-16-28-21-10-4-6-18-7-5-17-29-23(18)21/h2-4,6,8-10H,5,7,11-17H2,1H3

InChI Key

BXSLVKJAJXDXFF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CCOC3=CC=CC4=C3SCCC4

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under argon, 110 mg (4.61×10-4 mol) of 3-[(thiochroman-8-yl)oxy]propionic acid (Indian Journal of Chemistry (1977) 15 pp. 715-719) are dissolved in 1.5 cm3 of dimethylformamide. The flask is cooled in an ice-bath. 100 mg (5.07×10-4 mol) of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride, 71 mg (4.61×10-4 mol) of 1-hydroxybenzotriazole and 100 mg (5.07×10-4 mol) of 1-(2-methoxyphenyl)piperazine are added. The mixture is allowed to come gradually to room temperature. After 24 hours, the solvent is evaporated off. The residue is taken up in H2O and extracted with CH2Cl2. The product is dried over MgSO4.
Name
3-[(thiochroman-8-yl)oxy]propionic acid
Quantity
110 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step Two
Quantity
71 mg
Type
reactant
Reaction Step Two
Quantity
100 mg
Type
reactant
Reaction Step Two

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